molecular formula C13H18BrNO6 B4000403 N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B4000403
M. Wt: 364.19 g/mol
InChI Key: MQZLJSJLJZQDJA-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a bromophenoxy group attached to an ethyl chain, which is further connected to a methoxyethanamine moiety. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine typically involves the following steps:

    Bromination: The initial step involves the bromination of phenol to produce 3-bromophenol.

    Etherification: 3-bromophenol is then reacted with ethylene oxide to form 3-bromophenoxyethanol.

    Amination: The resulting 3-bromophenoxyethanol undergoes a reaction with methoxyethanamine to yield N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The ethyl and methoxyethanamine moieties may facilitate the compound’s binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-bromophenoxy)ethyl]-2-propanamine
  • N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine
  • N-[2-(3-bromophenoxy)ethyl]cyclopropanamine

Uniqueness

N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine is unique due to the presence of the methoxyethanamine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2.C2H2O4/c1-14-7-5-13-6-8-15-11-4-2-3-10(12)9-11;3-1(4)2(5)6/h2-4,9,13H,5-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZLJSJLJZQDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
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N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Reactant of Route 3
N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Reactant of Route 4
N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Reactant of Route 5
N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Reactant of Route 6
N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid

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